

"physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

Cat. No.: B1317794

[Get Quote](#)

Technical Guide: 5-Cyclopropyl-1,3,4-oxadiazol-2-amine

An In-depth Analysis of its Physicochemical Properties, Synthesis, and Biological Potential

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Cyclopropyl-1,3,4-oxadiazol-2-amine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to impart a range of biological activities. This document collates available experimental and predicted data, details common synthetic protocols, and explores the potential therapeutic applications of this class of compounds. The information presented herein is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Identity and Structure

5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a five-membered heterocyclic compound featuring a 1,3,4-oxadiazole ring substituted with a cyclopropyl group at the 5-position and an amine group at the 2-position.

- IUPAC Name: **5-cyclopropyl-1,3,4-oxadiazol-2-amine**

- CAS Number: 89179-60-2[[1](#)]
- Molecular Formula: C₅H₇N₃O[[1](#)]
- Molecular Weight: 125.13 g/mol [[1](#)]
- Canonical SMILES: C1CC1C2=NN=C(O2)N
- InChI Key: BXHGGEZILMHEAM-UHFFFAOYSA-N[[1](#)]

Physicochemical Properties

The physicochemical properties of **5-Cyclopropyl-1,3,4-oxadiazol-2-amine** are summarized in the tables below. Table 1 includes experimentally determined and vendor-provided data, while Table 2 lists computationally predicted properties.

Table 1: Experimental and Vendor-Provided Physical and Chemical Properties

Property	Value	Source
Physical Form	Solid	[1]
Boiling Point	282 °C	ChemicalBook
Density	1.406 g/cm ³	ChemicalBook
Flash Point	124 °C	ChemicalBook
Storage Temperature	2-8°C, protect from light	ChemicalBook

Table 2: Predicted Physicochemical Properties

Property	Value	Source
pKa	-0.58 ± 0.13	ChemicalBook
XlogP	-0.7	[2]
Monoisotopic Mass	125.058914 Da	[2]
Predicted Collision Cross Section (Å ²)	[2]	
[M+H] ⁺	125.9	[2]
[M+Na] ⁺	137.1	[2]
[M-H] ⁻	131.6	[2]
[M+NH ₄] ⁺	140.7	[2]
[M+K] ⁺	135.4	[2]

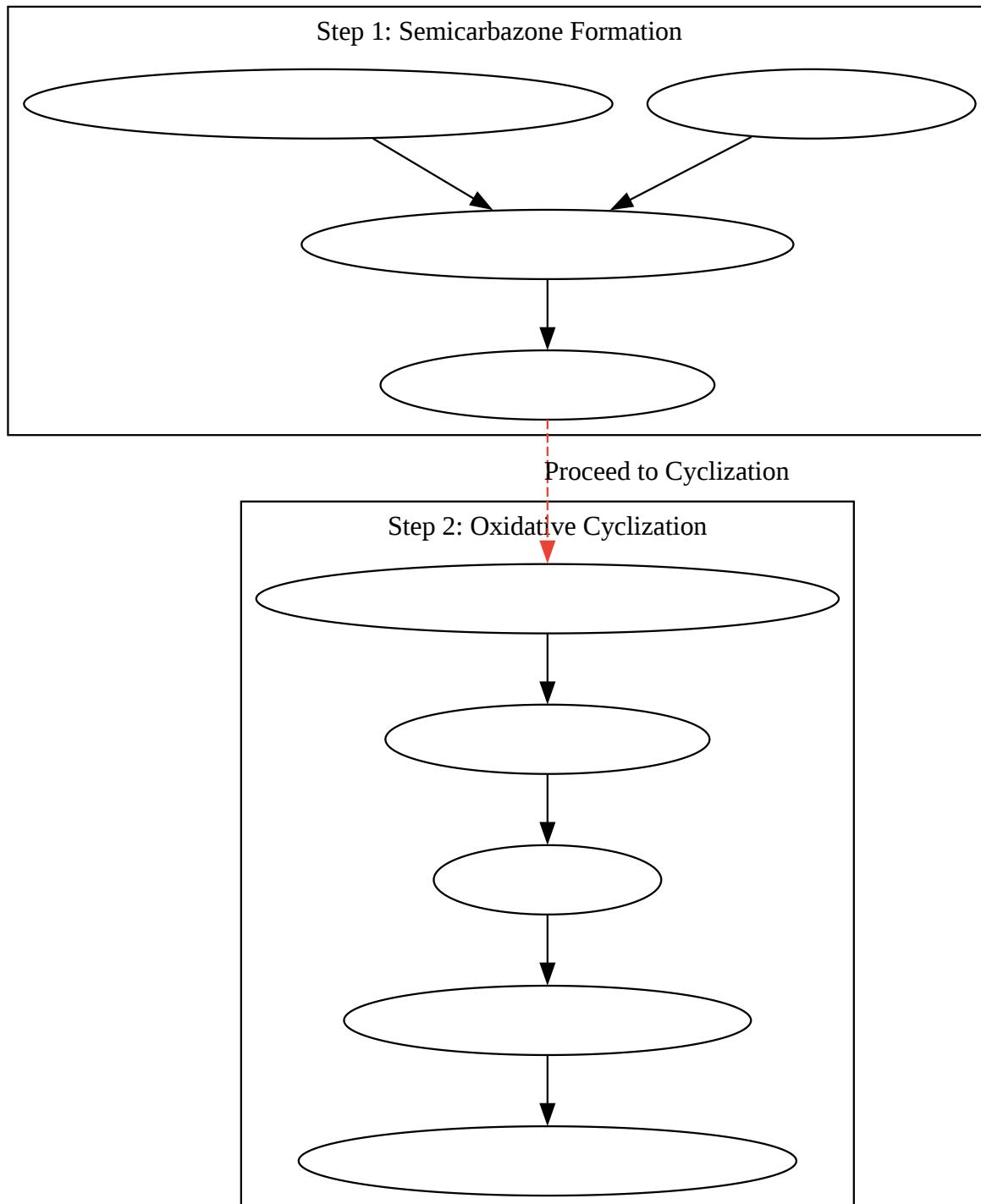
Experimental Protocols

While a specific protocol for the synthesis of **5-Cyclopropyl-1,3,4-oxadiazol-2-amine** is not readily available in the cited literature, several general methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles have been reported. These methods are adaptable for the target compound. A common and effective approach involves the oxidative cyclization of semicarbazones.

General Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles

A widely used method involves the condensation of an aldehyde with semicarbazide to form a semicarbazone, followed by oxidative cyclization.[\[3\]](#)

Step 1: Formation of Semicarbazone


- Dissolve semicarbazide hydrochloride and sodium acetate in water.
- Add a solution of the corresponding aldehyde (in this case, cyclopropanecarbaldehyde) in methanol to the semicarbazide solution.

- Stir the reaction mixture at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, evaporate the solvent under reduced pressure to obtain the crude semicarbazone.

Step 2: Oxidative Cyclization to form 2-Amino-1,3,4-oxadiazole

- Redissolve the crude semicarbazone in a suitable solvent such as 1,4-dioxane.
- Add potassium carbonate and iodine to the solution.
- Heat the reaction mixture at 80°C.[3]
- Monitor the reaction by TLC until the starting material is consumed.[3]
- After completion, the reaction mixture is worked up, typically by extraction and washing.
- The crude product is then purified by column chromatography on silica gel to afford the pure 2-amino-5-substituted-1,3,4-oxadiazole.[3]

Below is a workflow diagram illustrating this synthetic approach.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 2-amino-1,3,4-oxadiazoles.

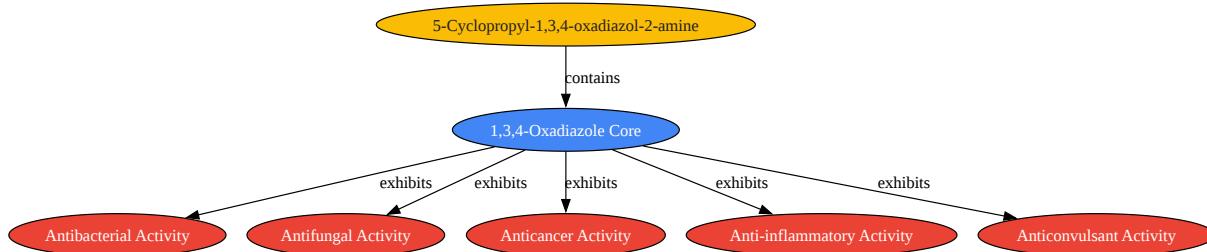
Characterization Methods

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.

- Infrared (IR) Spectroscopy: The IR spectrum of a 2-amino-1,3,4-oxadiazole would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around $3300\text{-}3400\text{ cm}^{-1}$), C=N stretching of the oxadiazole ring (around 1610 cm^{-1}), and C-O-C stretching.[4]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would show signals corresponding to the protons of the cyclopropyl group and a characteristic signal for the $-\text{NH}_2$ protons.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the two distinct carbons of the oxadiazole ring (typically in the range of 155-170 ppm) and the carbons of the cyclopropyl substituent.[4][5]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The expected molecular ion peak for **5-Cyclopropyl-1,3,4-oxadiazol-2-amine** would be at m/z 125.

Biological Activity and Potential Applications

While specific biological studies on **5-Cyclopropyl-1,3,4-oxadiazol-2-amine** are not extensively reported in the public domain, the 1,3,4-oxadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[6]


These include:

- Antibacterial and Antifungal Activity: Many 2,5-disubstituted 1,3,4-oxadiazoles have shown potent activity against various strains of bacteria and fungi.[6][7][8]
- Anticancer Activity: Certain 1,3,4-oxadiazole derivatives have been investigated as potential anticancer agents.[6][7]

- Anti-inflammatory Activity: The 1,3,4-oxadiazole ring has been incorporated into molecules with significant anti-inflammatory properties.[6][8]
- Anticonvulsant Activity: Some derivatives have shown promise as anticonvulsant agents.[6]

The presence of the cyclopropyl group in **5-Cyclopropyl-1,3,4-oxadiazol-2-amine** may confer unique properties, as cyclopropyl rings are often used in medicinal chemistry to improve metabolic stability, binding affinity, and potency. Given the broad biological profile of the 1,3,4-oxadiazole class, this compound represents a valuable starting point for further investigation and drug development efforts.

Below is a diagram illustrating the logical relationship between the core chemical structure and its potential biological activities.

[Click to download full resolution via product page](#)

Caption: Relationship between the core structure and its potential biological activities.

Safety and Handling

5-Cyclopropyl-1,3,4-oxadiazol-2-amine is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated

area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Cyclopropyl-1,3,4-oxadiazol-2-amine is a small molecule with potential for further exploration in drug discovery. This technical guide has summarized its key physicochemical properties, outlined a general synthetic approach, and highlighted the broad spectrum of biological activities associated with its core 1,3,4-oxadiazole structure. The data presented here serves as a valuable resource for researchers interested in the synthesis, characterization, and evaluation of this and related compounds for therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Cyclopropyl-1,3,4-oxadiazol-2-amine DiscoveryCPR 89179-60-2 [sigmaaldrich.com]
- 2. PubChemLite - 5-cyclopropyl-1,3,4-oxadiazol-2-amine (C5H7N3O) [pubchemlite.lcsb.uni.lu]
- 3. datapdf.com [datapdf.com]
- 4. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. ["physical and chemical properties of 5-Cyclopropyl-1,3,4-oxadiazol-2-amine"]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1317794#physical-and-chemical-properties-of-5-cyclopropyl-1-3-4-oxadiazol-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com